2-(1-Aminopiperidin-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-aminopiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-3,5-6,9H2 |
InChI Key |
MLQYUMJAUPJQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Aminopiperidin 4 Yl Acetonitrile and Its Precursors
Retrosynthetic Analysis of the 2-(1-Aminopiperidin-4-yl)acetonitrile Framework
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. umi.ac.idresearchgate.net For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through reliable chemical reactions. amazonaws.comresearchgate.net
The primary disconnections for the target molecule are:
C-C Bond Disconnection: The bond between the piperidine (B6355638) ring and the cyanomethyl group (-CH₂CN). This leads to a piperidin-4-yl cation synthon and a cyanomethyl anion synthon. The synthetic equivalent for the former could be a 4-halopiperidine or a piperidin-4-one, while the latter is typically derived from a cyanide source like sodium or potassium cyanide.
N-N Bond Disconnection: The bond between the piperidine nitrogen and the amino group. This disconnection points to 1-aminopiperidine (B145804) as a key intermediate or, more fundamentally, to piperidine itself and an aminating agent.
A plausible retrosynthetic pathway for an analogue of a DPP-4 inhibitor involving an aminopiperidine derivative highlights the condensation of a piperidinyl derivative with another key intermediate as a crucial step. beilstein-journals.org Applying this logic, a primary disconnection of the N-amino group (a Functional Group Interconversion, FGI) leads to the precursor 4-piperidineacetonitrile . This intermediate can be further disconnected at the C4-position, suggesting a starting material like 4-piperidone (B1582916) . The synthesis would then involve introducing the cyanomethyl group onto the piperidone, followed by N-amination.
Direct Synthesis Routes to this compound
A logical synthetic approach would commence with a pre-existing piperidine ring. A key intermediate in the synthesis of certain analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is synthesized starting from 1-benzylpiperidin-4-one. researchgate.net This highlights the utility of protected piperidone derivatives as versatile starting materials.
A proposed synthesis for this compound could start from tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate . The synthesis would proceed in two main steps:
Introduction of the Acetonitrile (B52724) Group: Starting with a protected piperidone, such as 1-Boc-4-piperidone, the cyanomethyl group can be introduced via a Wittig-Horner reaction with a phosphonate (B1237965) ylide like diethyl (cyanomethyl)phosphonate, followed by reduction of the resulting double bond.
N-Amination: Following the deprotection of the Boc group, the resulting 4-piperidineacetonitrile can undergo N-amination. A patented method for the synthesis of 1-aminopiperidine involves the reaction of piperidine with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. google.comwipo.int This method could be adapted for the N-amination of the substituted piperidine intermediate. The reaction conditions, including molar ratios and temperature, would need careful optimization to achieve a high conversion rate. google.com
The introduction of the acetonitrile moiety is a critical step. While acetonitrile is often used as a solvent, its use as a reactant to form a C-C bond requires specific activation. nih.gov For instance, the reaction of piperidine with acetonitrile in the presence of a Lewis acid like zinc(II) has been shown to produce amidines. researchgate.net
Alternatively, methods for the direct α-cyanation of amines have been developed. This involves the oxidation of an amine-derived lithium amide to an imine, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This approach could potentially be applied to a suitably protected piperidine to introduce the cyanomethyl group at the 4-position after initial functionalization.
Construction of the Aminopiperidine Scaffold
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. wikipedia.org Its synthesis and functionalization are central to the preparation of the target molecule.
There are three principal routes for the synthesis of the piperidine ring: hydrogenation/reduction of precursors, cycloaddition reactions, and intramolecular cyclization. nih.gov The formation of the piperidine ring is a key consideration, especially when synthesizing highly substituted derivatives.
The most common industrial method for producing piperidine is the hydrogenation of pyridine (B92270). wikipedia.org This approach is also widely used in laboratory synthesis to create a variety of substituted piperidines. This transformation is challenging due to the aromatic stability of the pyridine ring and its potential to poison catalysts. chemrxiv.org
Recent advancements have led to the development of several effective catalytic systems that operate under milder conditions, offering good yields and tolerance to various functional groups. These include:
Iridium(III)-Catalyzed Ionic Hydrogenation: A robust and selective iridium(III) catalyst has been shown to facilitate the ionic hydrogenation of pyridines to piperidines. This method is notable for its tolerance of sensitive functional groups such as nitro, azido, and bromo groups, and it is scalable to the decagram level. chemrxiv.org
Rhodium-Based Catalysts: A commercially available rhodium oxide (Rh₂O₃) has been reported as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions. rsc.org This method demonstrates broad substrate scope and functional group tolerance.
Electrocatalytic Hydrogenation: An innovative approach utilizes an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst. This method achieves the hydrogenation of pyridine to piperidine at ambient temperature and pressure with high current efficiency and yield, presenting a more sustainable alternative to traditional high-pressure, high-temperature methods. acs.orgnih.govresearchgate.net
The table below summarizes and compares these modern hydrogenation methodologies.
| Catalyst System | Precursor | Conditions | Yield | Key Advantages |
| Iridium(III) Complex | Substituted Pyridines | H₂, Low Catalyst Loading | High | Tolerates reduction-sensitive groups, scalable. chemrxiv.org |
| Rhodium Oxide (Rh₂O₃) | Unprotected Pyridines | H₂, Mild Conditions | Good to Excellent | Commercially available catalyst, broad substrate scope. rsc.org |
| Rh/C Electrocatalysis | Pyridine | Ambient Temp & Pressure | 98% | Sustainable, high energy efficiency, no acidic additives. acs.orgnih.gov |
These methodologies provide a powerful toolkit for the construction of the piperidine scaffold, which is the foundational step in the synthesis of complex molecules like this compound.
Strategies for Piperidine Ring Formation
Alkene Cyclization Approaches
The cyclization of substrates containing an alkene and an amine is a powerful method for piperidine synthesis. These reactions can be initiated by various means, leading to the formation of the heterocyclic ring.
One notable approach is the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. mdpi.com Similarly, palladium-catalyzed aerobic oxidative cyclization (a Wacker-type reaction) is effective for creating various nitrogen heterocycles, including piperidines, from aminoalkenes. organic-chemistry.org
Another strategy involves the intramolecular cyclization of amides that bear an alkene group, which can be triggered by hydride transfer. mdpi.com These reactions are efficient but can be sensitive to water, which may lead to by-product formation. mdpi.com
Intramolecular Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization is a broad and versatile strategy for synthesizing piperidine rings. mdpi.com This approach involves a single molecule containing all the necessary atoms for the ring, which then undergoes a reaction to form the cyclic structure. Key variants of this strategy include asymmetric synthesis, metal-catalyzed pathways, and electrophilic or radical-mediated ring closures. mdpi.com
A common precursor for such cyclizations is a linear chain with a nitrogen atom at one end and a reactive group (like an alkene or alkyne) at the other, positioned to favor the formation of a six-membered ring. mdpi.comnih.gov For instance, 4-piperidones, which are valuable precursors for 4-substituted piperidines, can be synthesized via the intramolecular Claisen condensation of diester amines. sciencemadness.org
Asymmetric Synthetic Routes
Achieving stereocontrol during piperidine synthesis is crucial for producing specific, enantiomerically pure compounds. Asymmetric synthesis can be accomplished by using chiral starting materials or by employing chiral catalysts and ligands. nih.govusm.edu
One-pot condensation reactions involving a nitroalkene, a chiral amine, and an enone can produce enantiomerically pure piperidines, where the chirality is induced by the amine. nih.govrsc.org Biocatalysis also offers a powerful route; for example, a chemo-enzymatic cascade using an amine oxidase and an ene-reductase (IRED) can convert activated pyridines into a wide range of chiral piperidines. nih.gov This method has been used to synthesize both enantiomers of pharmaceutical precursors like Preclamol and OSU6162. nih.gov
Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines provides a practical method for synthesizing chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.govresearchgate.net This technique has proven useful in the synthesis of key intermediates for drugs such as avacopan. nih.govresearchgate.net
| Asymmetric Method | Catalyst/Reagent | Key Features | Reference(s) |
| NAE Condensation | Chiral Amine | Induces exocyclic stereochemistry control. | nih.govrsc.org |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene-reductase | Dynamic kinetic resolution of transient iminium ions. | nih.gov |
| Cyclizative Aminoboration | Copper / Chiral Ligand (e.g., (S,S)-Ph-BPE) | High diastereoselectivity and enantioselectivity for cis-products. | nih.govresearchgate.net |
| Organocatalytic Mannich-Reductive Cyclization | Proline-derived catalyst | One-pot formal [4+2] cycloaddition with high enantioselectivity. | rsc.org |
Metal-Catalyzed Cyclization Pathways
Transition metals are widely used to catalyze the intramolecular cyclization of aminoalkenes and related substrates, often under mild conditions. mdpi.comusm.edu Palladium, rhodium, nickel, gold, and copper are among the most common metals employed. mdpi.comorganic-chemistry.orgyoutube.com
Palladium-catalyzed reactions, such as the Wacker-type aerobic cyclization, are effective for producing piperidines and other N-heterocycles. organic-chemistry.org Enantioselective versions, like the 6-endo aza-Heck cyclization, can generate chiral piperidines with high selectivity. mdpi.com Nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes is another powerful method for accessing six-membered nitrogen heterocycles with high regioselectivity and excellent stereoselectivity. organic-chemistry.org
Metal triflates, particularly scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts for nucleophilic substitution reactions of 2-methoxypiperidines, enabling the synthesis of highly functionalized piperidine derivatives. usm.edunih.gov Copper(I) complexes are also used to catalyze the intramolecular C-H amination of N-fluoride amides to form piperidines. acs.org
| Metal Catalyst | Reaction Type | Substrate Example | Reference(s) |
| Palladium(II) | Wacker-type Aerobic Cyclization | Alkenylamines | organic-chemistry.org |
| Gold(I) | Oxidative Amination | Non-activated Alkenes | mdpi.com |
| Nickel(0) / Chiral Ligand | Intramolecular Hydroalkenylation | N-tethered 1,6-dienes | organic-chemistry.org |
| Rhodium(I) | Anti-Markovnikov Hydroamination | 1-(3-aminopropyl)vinylarenes | organic-chemistry.org |
| Scandium(III) Triflate | Nucleophilic Substitution | 2-Acyloxypiperidines | usm.edunih.gov |
| Copper(I) | Intramolecular C-H Amination | N-fluoride amides | acs.org |
Electrophilic Cyclization Strategies
Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated π-system, such as an alkene. This strategy is a cornerstone of heterocycle synthesis. mdpi.com For instance, treating homoallylic amines with an electrophile generated from dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid can produce 4-chloropiperidines in high yield through a Prins-type cyclization. organic-chemistry.org
Another approach is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes, which yields highly substituted piperidines with excellent trans-selectivity between the hydroxyl and iodomethyl groups. organic-chemistry.org
Radical-Mediated Amine Cyclization
Radical cyclizations offer a powerful alternative for constructing the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a double or triple bond. nih.govwhiterose.ac.uk
For example, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes using triethylborane (B153662) as a radical initiator. mdpi.comnih.gov A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes is also effective for producing piperidines in good yields. mdpi.comnih.gov More recently, photoredox catalysis has emerged as a green method for generating aryl radicals from aryl halides, which then undergo regioselective cyclization to form complex spiropiperidines. nih.gov
| Radical Generation Method | Catalyst/Initiator | Key Feature | Reference(s) |
| Borane Addition | Triethylborane (Et₃B) | Initiates a complex radical cascade of 1,6-enynes. | mdpi.comnih.gov |
| Cobalt Catalysis | Cobalt(II) complex | Effective for cyclization of linear amino-aldehydes. | mdpi.comnih.gov |
| Photoredox Catalysis | Organic Photoredox Catalyst (e.g., P1) | Mild, light-driven formation of aryl radicals for spirocyclization. | nih.gov |
| Tin-mediated | Tributyltin hydride (Bu₃SnH) | Classic method for 6-exo cyclization onto unsaturated esters. | acs.org |
Intramolecular Cyclization/Reduction Cascades
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules in a single pot by combining multiple reaction steps. Intramolecular cyclization/reduction cascades are particularly efficient for piperidine synthesis.
A notable example is the reductive hydroamination/cyclization of alkynes. mdpi.comnih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine ring. mdpi.comnih.gov Another powerful cascade involves the hydrogenation of an aminoenone, which simultaneously reduces the double bond, removes a protecting group, and induces cyclization to furnish the piperidine core. whiterose.ac.uk Organocatalytic Mannich reactions can also be combined with a reductive cyclization step in a one-pot process to afford functionalized piperidines with high enantioselectivity. rsc.org
Intramolecular Amination of Organoboronates
A modern and effective method for constructing the piperidine ring, a core precursor, is through the intramolecular amination of organoboronates. acs.orgwipo.intgoogle.comresearchgate.netnih.gov This approach leverages the reaction between an organoboronic ester and a tethered electrophilic amine, such as a methoxyamine group, to form the heterocyclic ring system. acs.org The fundamental mechanism involves the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to establish the crucial C–N bond, resulting in cyclization. acs.orgwipo.intresearchgate.net
This strategy is particularly valuable as it can be rendered stereospecific, allowing for the synthesis of enantiomerically enriched azacycles, including piperidines, with high fidelity. acs.orgwipo.intgoogle.comresearchgate.net The required precursors, organoboronic esters containing a tethered amine, can be readily prepared from corresponding alkyl halides or alcohols. acs.org This method represents a powerful alternative to traditional cyclization techniques, especially for forming strained or sterically hindered ring systems. acs.org
Table 1: Key Features of Intramolecular Amination of Organoboronates for Azacycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Formation of an aminoboron "ate" complex followed by a 1,2-metalate shift. | acs.orgwipo.int |
| Ring Systems | Effective for synthesizing azetidines, pyrrolidines, and piperidines. | acs.orggoogle.comresearchgate.net |
| Reagents | Employs electrophilic amines like methoxyamine, organic azides, or hydroxylamine-O-sulfonic acid. | acs.org |
| Stereochemistry | Allows for high stereospecificity, yielding enantiomerically enriched products. | acs.orgwipo.intresearchgate.net |
| Precursors | Substrates are typically organoboronic esters with a tethered electrophilic amine. | acs.orgnih.gov |
Introduction of the Amino Group to the Piperidine Ring
Attaching the requisite amino groups—one on the piperidine nitrogen (N1) and a precursor to the acetonitrile moiety on the carbon backbone (C4)—is a critical phase in the synthesis. Methodologies for this stage include reductive amination and nucleophilic substitution reactions.
Reductive amination is a cornerstone of amine synthesis, primarily for forming carbon-nitrogen bonds. researchgate.net While not used for creating the N-N bond of the final product, it is a vital protocol for synthesizing key precursors, such as 4-aminopiperidine (B84694) derivatives, from the corresponding piperidones. The process involves the condensation of a carbonyl group (a ketone in the case of a piperidone) with an amine, forming an imine or iminium ion intermediate that is subsequently reduced in situ. researchgate.net
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. d-nb.infonih.gov These reagents are favored for their high selectivity, as they can reduce the iminium ion intermediate without significantly affecting the starting carbonyl compound, allowing for efficient one-pot reactions. d-nb.infonih.govorganic-chemistry.org Modern enzymatic approaches have also been developed, such as the use of ω-transaminase to produce chiral aminopiperidines like (S)-1-Boc-3-aminopiperidine, highlighting the protocol's versatility and application in producing high-value intermediates. acs.org
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Strong, can reduce parent carbonyls; less selective. | nih.gov |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over ketones/aldehydes; toxic cyanide byproducts. | d-nb.infonih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective, mild, non-toxic byproducts; widely used. | d-nb.info |
The direct introduction of the amino group onto the piperidine nitrogen to form the 1-aminopiperidine (or N-aminopiperidine) structure is typically achieved via electrophilic amination of the piperidine nitrogen. A well-documented method involves the reaction of piperidine with an electrophilic aminating agent. nih.gov
A prominent example is the reaction between piperidine and hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution. wipo.intgoogle.com This process requires careful control of reaction parameters, such as the molar ratio of reactants and temperature, to achieve high conversion to the desired 1-aminopiperidine product. wipo.intgoogle.com Patents describe optimal conditions including a cumulative piperidine to HOSA mole ratio of at least 2:1, which is critical for maximizing yield. google.com Other electrophilic aminating agents generally follow the structure R₂N-X, where X is an electron-withdrawing group that facilitates the transfer of the "R₂N" moiety to a nucleophile like piperidine. nih.gov An alternative, though less direct, route involves the nitrosation of piperidine to form N-nitrosopiperidine, followed by chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄) to yield 1-aminopiperidine. researchgate.net
Incorporation of the Acetonitrile Moiety
The final key structural element to be installed is the acetonitrile group (-CH₂CN) at the 4-position of the piperidine ring. This can be accomplished through various C-C bond-forming reactions.
The most direct strategy for introducing the cyanomethyl group involves a nucleophilic substitution reaction where a cyanide anion attacks a piperidine precursor bearing a suitable leaving group at the 4-position. This classic approach, a variant of the Kolbe nitrile synthesis, typically uses a 4-(halomethyl)piperidine or 4-(tosyloxymethyl)piperidine derivative as the electrophile and a cyanide salt, such as sodium or potassium cyanide, as the nucleophile. organic-chemistry.org
More advanced methodologies have been developed to facilitate this transformation under milder conditions. For instance, photoinduced, copper-catalyzed cyanation reactions can effectively convert unactivated secondary alkyl halides to the corresponding nitriles. caltech.edu This method is tolerant of various functional groups, including Boc-protected amines, making it suitable for complex intermediates. caltech.edu Other transition-metal-catalyzed cyanations, such as those using nickel or palladium, provide alternative routes for forming the required C-CN bond from various precursors. organic-chemistry.org
An alternative synthetic logic involves using acetonitrile itself as a carbon pro-nucleophile. rsc.org In this approach, acetonitrile is deprotonated using a strong base, such as an alkyl lithium or lithium diisopropylamide (LDA), to generate the cyanomethyl anion (⁻CH₂CN). This potent nucleophile can then be used in an alkylation reaction with a suitable piperidine-based electrophile.
For example, the cyanomethyl anion can be reacted with 4-piperidone. The initial nucleophilic addition would be followed by dehydration to yield an unsaturated nitrile, which could then be reduced to the desired 2-(piperidin-4-yl)acetonitrile. A more direct route would involve the reaction of the cyanomethyl anion with a piperidine derivative that has a good leaving group (e.g., a halide or tosylate) at the 4-position, leading to a direct Sₙ2 displacement and the formation of the target C-C bond. Recent advancements have focused on transition-metal-catalyzed C-H activation of acetonitrile, enabling its use in complex C-C bond-forming reactions without the need for stoichiometric strong bases. rsc.orgrsc.org
Stereocontrol and Diastereoselective Aspects in Synthesis
The stereochemistry of substituted piperidines is crucial for their biological activity. Achieving specific stereoisomers of this compound would rely on stereocontrolled synthetic strategies, particularly during the formation of the piperidine ring or the introduction of substituents.
Diastereoselective Synthesis of the Piperidine Ring: Various methods have been developed for the diastereoselective synthesis of polysubstituted piperidines. ajchem-a.comnih.gov These methods often involve cyclization reactions where the stereochemical outcome is directed by a chiral auxiliary or a resident stereocenter. For instance, the hydrogenation of substituted pyridines can lead to the formation of cis-piperidines with high diastereoselectivity. whiterose.ac.uk Subsequent epimerization under thermodynamic control can then yield the corresponding trans-isomers. whiterose.ac.uk
Another approach involves the diastereoselective reduction of a ketone. For example, the reduction of a 4-piperidone intermediate can be influenced by the existing substituents on the ring, leading to a preferred stereoisomer of the corresponding 4-hydroxypiperidine, which can then be further functionalized. nih.gov
Enantioselective Approaches: For the synthesis of a single enantiomer, asymmetric synthesis is required. This can be achieved through methods such as:
Chiral auxiliaries: Using a chiral amine in the initial steps of the synthesis can guide the stereochemical outcome of subsequent reactions. nih.gov
Asymmetric catalysis: The use of chiral catalysts, for example in hydrogenation or cyclization reactions, can produce enantiomerically enriched piperidine derivatives. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines. nih.gov
A notable strategy involves the desymmetrization of meso-compounds. For example, the selective formation of a lactam from a symmetrical precursor can lead to chiral piperidines. nih.gov
Stereocontrol in Precursor Synthesis: The synthesis of key precursors, such as 4-substituted piperidines, often employs stereoselective methods. For instance, the diastereoselective lithiation and subsequent trapping of a protected piperidine can be used to introduce a substituent at a specific position with high stereocontrol. whiterose.ac.uk
The following table summarizes some common stereoselective strategies applicable to the synthesis of substituted piperidines.
| Strategy | Description | Potential Application | Reference |
| Hydrogenation of Pyridines | Catalytic hydrogenation of substituted pyridines often leads to cis-substituted piperidines. | Formation of the piperidine ring with initial stereocontrol. | whiterose.ac.uk |
| Epimerization | Base-mediated epimerization of a less stable stereoisomer to a more stable one. | Conversion of cis to trans isomers. | whiterose.ac.uk |
| Diastereoselective Reduction | Reduction of a cyclic ketone to an alcohol, where the approach of the reducing agent is directed by existing stereocenters. | Creation of a chiral center at C-4 from a 4-piperidone. | nih.gov |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Enantioselective synthesis of the piperidine core. | nih.gov |
| Diastereoselective Lithiation | Deprotonation at a specific position directed by a chiral group, followed by reaction with an electrophile. | Introduction of a substituent at a specific stereocenter. | whiterose.ac.uk |
Protective Group Strategies in the Synthesis of this compound and Related Compounds
The synthesis of this compound requires the use of protecting groups to mask reactive functionalities, such as the amino groups, and to direct the course of the reactions. The choice of protecting groups is critical and should allow for selective deprotection at different stages of the synthesis.
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is often protected to prevent unwanted side reactions during functionalization of the ring. Common protecting groups for this purpose include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of reaction conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA). nih.gov The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com
Benzyloxycarbonyl (Cbz): The Cbz group is another common protecting group for amines. It is stable to acidic and basic conditions and can be removed by catalytic hydrogenation. nih.gov
Protection of the 1-Amino Group: The synthesis of the 1-aminopiperidine moiety often involves the protection of the terminal amino group. The choice of protecting group for this position must be orthogonal to the one used for the piperidine ring nitrogen if selective deprotection is required. For instance, if the piperidine nitrogen is protected with a Boc group, the 1-amino group could be protected with a group that is stable to acid but removable under different conditions.
Orthogonal Protecting Group Strategies: In a multi-step synthesis, an orthogonal protecting group strategy is often employed. This allows for the selective removal of one protecting group in the presence of others. For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is often used in peptide synthesis and is removed by a base like piperidine, making it orthogonal to the acid-labile Boc group. iris-biotech.de
The following table outlines some common protecting groups and their deprotection conditions relevant to the synthesis of the target compound.
| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Amine | Trifluoroacetic acid (TFA) | nih.goviris-biotech.de |
| Benzyloxycarbonyl | Cbz | Amine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | nih.gov |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine in DMF) | iris-biotech.de |
| Triphenylmethyl | Trityl (Trt) | Amine | Mild acid | libretexts.org |
| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst | springernature.com |
Scalable Synthetic Approaches and Process Optimization (if applicable to a larger scale production)
For the large-scale production of this compound, synthetic routes must be efficient, cost-effective, and safe. Process optimization would focus on improving yields, reducing the number of steps, and utilizing readily available and less hazardous reagents.
Convergent vs. Linear Synthesis: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis. For the target molecule, a convergent approach could involve the synthesis of a protected 1-aminopiperidine precursor and a separate synthesis of the acetonitrile side chain, followed by their coupling.
Process Optimization: Key aspects of process optimization include:
Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce by-product formation. africanjournalofbiomedicalresearch.com
Solvent Selection: Choosing appropriate solvents that are effective, safe, and easily recyclable is crucial for green and scalable chemistry. frontiersin.org
Catalyst Selection: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can reduce costs and simplify purification. frontiersin.org
Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and control over reaction parameters compared to batch processes, especially for reactions that are exothermic or involve hazardous reagents. springerprofessional.de
Scalable Synthesis of Precursors: The development of scalable methods for key intermediates is essential. For instance, efficient and scalable syntheses of optically pure substituted piperidines have been reported, often starting from commercially available materials. news-medical.net The synthesis of 1-aminopiperidine itself has been optimized for high conversion by carefully controlling the molar ratio of reactants and the reaction temperature. google.com
Example of a Potentially Scalable Step: The reductive amination of a 4-piperidone with an appropriate amine is a common and often scalable method to introduce a substituent at the 4-position. mdpi.com This reaction can be carried out using various reducing agents, and the conditions can be optimized for large-scale production.
The table below highlights some considerations for scalable synthesis.
| Factor | Consideration for Scalability | Reference |
| Route Design | Convergent synthesis is generally preferred over linear synthesis. | - |
| Reagents | Use of inexpensive, readily available, and less hazardous starting materials. | news-medical.net |
| Catalysis | Employment of efficient and recyclable catalysts. | frontiersin.org |
| Process Technology | Consideration of continuous flow chemistry for improved safety and efficiency. | springerprofessional.de |
| Purification | Development of non-chromatographic purification methods like crystallization or distillation. | chemrevlett.com |
Chemical Reactivity and Transformation Studies of 2 1 Aminopiperidin 4 Yl Acetonitrile
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring (N-1) is a tertiary amine and part of an N-amino, or hydrazine (B178648), derivative. Its reactivity is influenced by the presence of the adjacent primary amino group.
While the primary amine group is typically the most nucleophilic site, the piperidine nitrogen can participate in certain reactions. Direct alkylation on the ring nitrogen is challenging due to steric hindrance and the established reactivity of the exocyclic primary amine. However, under specific conditions, reactions can be directed to this site.
Standard N-alkylation of secondary amines like piperidine often involves an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netresearchgate.net Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine in solvents like acetonitrile (B52724) or DMF. researchgate.net For the tertiary nitrogen in 2-(1-aminopiperidin-4-yl)acetonitrile, such reactions could potentially lead to the formation of a quaternary ammonium (B1175870) salt if a sufficiently reactive alkylating agent is used, though this is less common compared to reactions at the primary amine.
Acylation reactions, which form amides, typically occur more readily at the primary amine. However, the acylation of the piperidine nitrogen is a key step in the synthesis of certain complex heterocyclic structures. fishersci.co.uk The use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate this transformation. fishersci.co.uk
Table 1: General Conditions for N-Alkylation of Piperidines
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. | researchgate.net |
| Alkyl halide | NaH | DMF | 0°C to Room Temp. | researchgate.net |
The synthesis of N-substituted piperidine derivatives is a cornerstone of medicinal chemistry, often achieved through methods like reductive amination of a piperidone precursor or direct substitution on the piperidine nitrogen. nih.govresearchgate.net For an existing piperidine ring like that in this compound, N-substitution primarily occurs via reactions at the exocyclic primary amine. However, synthetic strategies targeting the ring nitrogen can be employed earlier in the synthesis of the core structure. For instance, various substituted piperidines are prepared through the hydrogenation of corresponding pyridine (B92270) precursors or via cyclization reactions of alkenes. nih.gov These methods allow for the introduction of a wide array of substituents at the nitrogen position, modulating the molecule's biological and chemical properties. nih.govnih.gov
Reactivity of the Primary Amine Group on the Piperidine Ring
The exocyclic primary amine (-NH₂) group is a highly reactive nucleophilic center and the principal site for many chemical transformations of this compound.
The primary amine readily undergoes acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) or with carboxylic acids activated by coupling agents to form stable amide bonds. fishersci.co.uknih.gov This is a fundamental reaction in organic synthesis. nih.gov The Schotten-Baumann reaction, involving an acyl chloride and a base, is a common method for this transformation. fishersci.co.uk
Urea derivatives are synthesized by reacting the primary amine with isocyanates. nih.govresearchgate.net Alternatively, phosgene or its equivalents can be used to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which then reacts with another amine to yield the final urea product. nih.gov Modern methods also allow for the palladium-catalyzed coupling of amines with sodium cyanate or the use of reagents that facilitate the Lossen rearrangement of hydroxamic acids to generate isocyanate intermediates in situ. organic-chemistry.orgorganic-chemistry.org The urea functional group is significant in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov
Table 2: Selected Methods for Urea Synthesis from Amines
| Reagent(s) | Intermediate | Key Features | Reference(s) |
|---|---|---|---|
| Isocyanate (R-N=C=O) | Direct reaction | Direct addition of amine to isocyanate. | nih.gov |
| Phosgene (COCl₂) / Triphosgene | Isocyanate / Carbamoyl chloride | Highly reactive but hazardous reagents. | nih.gov |
| Aryl Chlorides, Sodium Cyanate | Aryl Isocyanate | Palladium-catalyzed, one-pot synthesis. | organic-chemistry.org |
The primary amine is a versatile handle for synthesizing a wide range of analogs. Beyond simple amides and ureas, it can be derivatized to form sulfonamides, carbamates, and other functional groups. It can also be used as a nucleophile in substitution reactions or cyclization reactions to create more complex heterocyclic systems. researchgate.netresearchgate.net For example, reactions with cyanuric chloride derivatives allow for the sequential substitution of chlorine atoms, enabling the attachment of the piperidine scaffold to other molecules, such as amino acids, to create novel chiral derivatizing agents. researchgate.net The synthesis of various analogs is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifications to the amine group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Transformations of the Nitrile Functional Group
The nitrile (-C≡N) group is a robust and versatile functional group that can be converted into several other important chemical moieties. nih.gov In most pharmaceutical compounds, the nitrile group is metabolically stable and passes through the body unchanged. nih.gov However, it can be chemically transformed in the laboratory to produce amines, aldehydes, or carboxylic acids.
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org This transformation is valuable for extending the carbon chain and introducing a new reactive site.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids (-COOH). The reaction first produces an amide intermediate, which is then further hydrolyzed. libretexts.org
Conversion to Aldehydes: The use of less powerful reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can partially reduce the nitrile to an imine, which is then hydrolyzed upon aqueous workup to form an aldehyde (-CHO). libretexts.org
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. The resulting imine salt can be hydrolyzed to produce a ketone. libretexts.org
Table 3: Summary of Chemical Transformations of the Nitrile Group
| Reagent(s) | Product Functional Group | Description | Reference |
|---|---|---|---|
| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | Complete reduction of the nitrile. | libretexts.org |
| H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Hydrolysis via an intermediate amide. | libretexts.org |
| DIBAL-H, then H₂O | Aldehyde (-CHO) | Partial reduction to an imine, followed by hydrolysis. | libretexts.org |
Reduction Reactions of the Nitrile Moiety
The nitrile group of this compound is susceptible to reduction to a primary amine, a common and valuable transformation in organic synthesis. This conversion can be achieved through several methods, including catalytic hydrogenation and the use of metal hydride reagents. wikipedia.orgpharmaguideline.com
Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). nih.gov The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields of the corresponding primary amine, 2-(1-aminopiperidin-4-yl)ethanamine. It is important to note that under certain conditions, the intermediate imine can be attacked by another molecule of the product amine, leading to the formation of secondary and tertiary amine byproducts. nih.gov The choice of catalyst and reaction parameters is crucial to favor the formation of the primary amine. nih.gov
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. pharmaguideline.comyoutube.comchem-station.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Other hydride reagents, such as diborane (B₂H₆) and sodium borohydride (NaBH₄) in the presence of a catalyst, can also be utilized. wikipedia.org Diisobutylaluminum hydride (DIBAL-H) offers a pathway to aldehydes from nitriles through partial reduction and subsequent hydrolysis of the intermediate imine. wikipedia.orgyoutube.comchem-station.com
A summary of potential reduction reactions is presented in the table below.
| Reagent(s) | Product | Notes |
| H₂, Raney Ni / Pd/C / PtO₂ | 2-(1-Aminopiperidin-4-yl)ethanamine | Potential for secondary/tertiary amine byproducts. |
| LiAlH₄, then H₂O | 2-(1-Aminopiperidin-4-yl)ethanamine | A strong, non-selective reducing agent. |
| DIBAL-H, then H₃O⁺ | 2-(1-Aminopiperidin-4-yl)acetaldehyde | Partial reduction to the aldehyde. |
Nucleophilic Addition to the Nitrile
The carbon atom of the nitrile group in this compound is electrophilic and can undergo nucleophilic addition. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are common nucleophiles for this transformation. masterorganicchemistry.comwikipedia.orglibretexts.org
The addition of a Grignard or organolithium reagent to the nitrile forms a new carbon-carbon bond and, after an acidic workup, yields a ketone. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would be expected to produce 1-(1-aminopiperidin-4-yl)propan-2-one after hydrolysis of the intermediate imine. The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by protonation of the resulting imine anion during the workup to form an imine, which is then hydrolyzed to the ketone. masterorganicchemistry.com
The reactivity of the nitrile group can be influenced by adjacent functional groups. In the case of this compound, the presence of the basic amino groups might necessitate the use of excess organometallic reagent to first deprotonate these sites before addition to the nitrile can occur.
| Nucleophile (R-M) | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (e.g., CH₃MgBr) | Imine | Ketone (e.g., 1-(1-Aminopiperidin-4-yl)propan-2-one) |
| Organolithium Reagent (e.g., CH₃Li) | Imine | Ketone (e.g., 1-(1-Aminopiperidin-4-yl)propan-2-one) |
Reactivity at the α-Methylene Position of the Acetonitrile Group
The methylene (B1212753) group adjacent to the nitrile (the α-position) exhibits enhanced acidity due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows for deprotonation by a strong base and subsequent reaction with electrophiles.
Carbon-Carbon Bond Formation via Deprotonation-Electrophilic Attack
The α-protons of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a nucleophilic carbanion. This carbanion can then participate in carbon-carbon bond-forming reactions by attacking various electrophiles.
A common application of this reactivity is α-alkylation, where the carbanion reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a more substituted nitrile. masterorganicchemistry.com The success of this reaction is generally higher with primary and methyl halides, as secondary and tertiary halides are more prone to elimination reactions due to the basicity of the carbanion. masterorganicchemistry.com
| Base | Electrophile (E⁺) | Product |
| LDA / NaH | Alkyl Halide (R-X) | α-Alkyl-2-(1-aminopiperidin-4-yl)acetonitrile |
| LDA / NaH | Aldehyde/Ketone (R₂C=O) | β-Hydroxy-α-(1-aminopiperidin-4-yl)alkanenitrile |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways and Transition States
Nucleophilic Addition to the Nitrile: Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanism of nucleophilic attack on nitriles. nih.govresearchgate.net For the addition of a nucleophile like a thiol, the reaction is proposed to proceed through a concerted synchronous mechanism where the nucleophilic attack and proton transfer occur simultaneously in the transition state. nih.gov The hybridization of the nitrile carbon changes from sp to sp² during this process. nih.gov Similar computational approaches could be applied to model the addition of organometallic reagents to this compound to elucidate the structure of the transition state and the reaction's energy profile.
α-Alkylation: The mechanism of α-alkylation of nitriles involves the formation of a planar enolate-like carbanion intermediate. The subsequent attack on an electrophile can proceed from either face of this planar intermediate. The stereochemical outcome is dependent on factors such as steric hindrance and the potential for chelation control involving the lithium counterion and other heteroatoms in the molecule.
Stereochemical Outcomes of Reactions
The piperidine ring in this compound contains a stereocenter at the C4 position if the substituents on the ring are considered. However, in the absence of other chiral elements, reactions at the nitrile or α-carbon would lead to racemic mixtures. The introduction of stereocontrol would require the use of chiral reagents or auxiliaries.
Reactions at the α-Methylene Position: Stereoselective alkylation of the α-carbon can be achieved by employing a chiral auxiliary. wikipedia.orgresearchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct the approach of the electrophile to one face of the carbanion. After the reaction, the auxiliary is removed, yielding an enantioenriched product. The stereochemical outcome is dictated by the specific conformation of the transition state, which is influenced by the steric and electronic properties of the chiral auxiliary. researchgate.net For this compound, the amino groups would likely need to be protected before the attachment of a chiral auxiliary.
Reduction of the Nitrile: If the α-carbon is substituted, creating a chiral center, the reduction of the nitrile will not affect this existing stereocenter, provided the conditions are not harsh enough to cause epimerization.
Control of Piperidine Stereochemistry: In syntheses targeting specific stereoisomers of substituted piperidines, the stereochemistry is often established during the ring-forming steps or through stereoselective reductions of pyridine precursors. nih.govacs.orgnih.govresearchgate.net For reactions involving a pre-existing chiral center on the piperidine ring of a derivative of this compound, the stereochemical outcome of reactions at the side chain could be influenced by the ring's conformation and steric hindrance, potentially leading to diastereoselectivity.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connections between them. For 2-(1-Aminopiperidin-4-yl)acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment. However, specific experimental NMR data for this compound is not widely available in public scientific literature. The following sections describe the types of information that would be obtained from these experiments.
Proton NMR (¹H NMR) for Structural Confirmation
Proton (¹H) NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. The spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge (-CH₂CN), and the amino group (-NH₂). The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Furthermore, the splitting pattern (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of adjacent protons, thus helping to establish the connectivity of the molecule's framework.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. A typical ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This includes the carbons of the piperidine ring, the methylene group, and the nitrile group (-C≡N). The chemical shifts of these signals are indicative of the hybridization and chemical environment of each carbon atom, allowing for the complete mapping of the carbon skeleton.
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environment Characterization
Nitrogen-15 (¹⁵N) NMR is a more specialized technique used to probe the environment of nitrogen atoms within a molecule. For this compound, ¹⁵N NMR would provide distinct signals for the nitrogen atom in the piperidine ring's amino group and the nitrogen of the nitrile group. The chemical shifts of these nitrogen atoms are highly sensitive to their local electronic structure and bonding, offering valuable data for confirming the presence and nature of the nitrogen-containing functional groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another within the piperidine ring and the side chain.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity between different parts of the molecule, such as linking the methylene protons to the carbons of the piperidine ring and the nitrile carbon.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound, analysis using techniques like Electrospray Ionization (ESI) would typically show the protonated molecule, [M+H]⁺. Experimental data from patent literature indicates a Liquid Chromatography-Mass Spectrometry (LCMS) analysis with ESI in positive mode resulted in an m/z value of 140.1 for the [M+H]⁺ ion. This experimental value is consistent with the theoretical exact mass calculated for the protonated form of the molecule.
| Parameter | Value |
| Molecular Formula | C₇H₁₃N₃ |
| Theoretical Exact Mass [M] | 139.1109 Da |
| Theoretical m/z [M+H]⁺ | 140.1182 Da |
| Experimental m/z [M+H]⁺ | 140.1 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically results in minimal fragmentation and a prominent molecular ion peak. acdlabs.com In positive ion mode, ESI-MS analysis of this compound is expected to show the protonated molecule, [M+H]⁺, as a primary ion. Due to the presence of multiple basic nitrogen atoms (the primary amine and the tertiary amine within the piperidine ring), the compound is readily protonated.
Furthermore, the formation of adduct ions with alkali metals or other species present in the solvent or matrix is common. acdlabs.com Predicted mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Formula: C₇H₁₃N₃, Monoisotopic Mass: 139.11095 Da) are frequently observed. uni.lu When acetonitrile (B52724) is used as a solvent in the mobile phase, it is also possible to observe protonated acetonitrile adducts, such as [M+ACN+H]⁺. researchgate.netnih.gov
Table 1: Predicted ESI-MS Adducts for this compound Data predicted using computational models. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 140.11823 |
| [M+Na]⁺ | 162.10017 |
| [M+NH₄]⁺ | 157.14477 |
| [M+K]⁺ | 178.07411 |
Fragmentation Analysis for Structural Insights
The most common fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For the protonated this compound molecule, several key fragmentation pathways can be anticipated:
Loss of the Aminonitrile Group: Cleavage of the C-N bond connecting the aminopiperidine ring to the primary amino group could lead to the loss of NH₂.
Piperidine Ring Opening: A common pathway for cyclic amines involves the opening of the ring structure, followed by the loss of small neutral molecules like ethene or propene. nih.gov
Cleavage of the Acetonitrile Moiety: Fragmentation could occur via the loss of the cyanomethyl group (-CH₂CN) or through cleavage adjacent to the nitrile, which is a characteristic fragmentation pattern. nih.govresearchgate.net
Loss of Ammonia: The primary amino group at the 1-position could be eliminated as a neutral ammonia molecule (NH₃).
These fragmentation patterns would produce a series of diagnostic product ions, allowing for the confirmation of the different structural components of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, tertiary amine, nitrile, and aliphatic C-H bonds.
Based on established correlation tables and spectra of similar compounds like piperidine and acetonitrile, the following key absorption bands can be predicted. nist.govnist.govresearchgate.net
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 3300 | Primary Amine (N-H) | N-H Stretch |
| 2950 - 2850 | Alkyl (C-H) | C-H Stretch |
| 2260 - 2200 | Nitrile (C≡N) | C≡N Stretch |
| 1650 - 1580 | Primary Amine (N-H) | N-H Bend (Scissoring) |
| 1470 - 1430 | Methylene (CH₂) | CH₂ Bend (Scissoring) |
| 1350 - 1000 | Aliphatic Amine (C-N) | C-N Stretch |
The N-H stretching region for the primary amine is typically characterized by a doublet. The C≡N stretch is a particularly sharp and diagnostically useful band. researchgate.netsemanticscholar.org The C-H stretching bands arise from the methylene groups of the piperidine ring and the acetonitrile side chain. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations, including the C-N stretches.
X-ray Crystallography
While no published crystal structure for this compound was found in the surveyed literature, an X-ray diffraction study on a suitable single crystal would unambiguously confirm its molecular structure. researchgate.netmdpi.com The analysis would provide the precise coordinates of each atom in the unit cell, allowing for the calculation of all intramolecular bond lengths and angles. The molecule itself is achiral; therefore, a determination of absolute configuration is not applicable unless a chiral derivative or salt is formed.
The piperidine ring is known to adopt a chair conformation to minimize steric strain. X-ray crystallography would confirm the specific conformation of the piperidine ring in the solid state. researchgate.net It would also define the orientation of the substituents on the ring: the axial or equatorial position of the acetonitrile group at the 4-position and the geometry around the nitrogen atom at the 1-position bearing the amino group. This provides a detailed snapshot of the molecule's lowest energy conformation in the crystalline environment.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopies
A thorough review of scientific literature and chemical databases reveals a notable absence of published data regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound. While spectroscopic techniques are fundamental in the structural elucidation of novel compounds, it appears that studies detailing the UV-Vis absorption maxima, molar absorptivity, fluorescence emission and excitation spectra, and quantum yields for this specific molecule have not been publicly reported.
Consequently, no data tables or detailed research findings on the electronic spectroscopic characteristics of this compound can be presented at this time. The scientific community awaits future research that may explore and report on these properties, which would be valuable for the comprehensive characterization of this compound.
Advanced Analytical and Computational Studies
Advanced Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds, as well as for monitoring the progress of chemical reactions. However, specific methods for "2-(1-Aminopiperidin-4-yl)acetonitrile" are not detailed in the available scientific literature. The following sections describe the potential application of these standard techniques, while noting the absence of specific data for the target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for real-time monitoring of reaction progress. A typical HPLC method involves a high-pressure pump, a column packed with a stationary phase, and a detector. For a compound like "this compound," a reversed-phase column (such as a C18) would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution.
Despite the widespread use of this technique, a validated HPLC method for the quantitative analysis or purity determination of "this compound" has not been reported in peer-reviewed journals or patents. Consequently, there is no published data on retention times, specific mobile phase compositions, or validation parameters such as linearity, accuracy, and precision for this compound.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC is particularly advantageous for high-throughput screening and for analyzing complex mixtures.
A UPLC method for "this compound" would offer a more rapid and efficient alternative to HPLC for purity checks and reaction monitoring. However, a search of scientific databases indicates that no UPLC-specific methods for the analysis of this compound have been developed or published.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for structural elucidation, impurity profiling, and the quantification of compounds at very low concentrations.
For "this compound," LC-MS/MS could provide definitive identification by determining its molecular weight and fragmentation patterns. This would be crucial for confirming its structure and identifying any related impurities. At present, there are no published LC-MS/MS studies detailing the mass spectrometric behavior, fragmentation pathways, or validated quantitative methods for this specific molecule.
Preparative chromatography is a variation of HPLC used to purify larger quantities of a compound from a mixture. The principles are similar to analytical HPLC, but it employs larger columns and higher flow rates to handle increased sample loads. The goal is to isolate a substance in sufficient quantity and purity for further use.
While "this compound" is available commercially, indicating it has been synthesized and purified, the specific conditions used for its preparative chromatographic purification are proprietary and not described in the public domain. Information regarding the stationary phase, mobile phase composition, loading capacity, and yield for the purification of this compound is not available.
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These studies can provide insights that complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and stability.
While DFT has been extensively used to study various piperidine (B6355638) derivatives, a specific computational study applying DFT methods to "this compound" has not been found in the scientific literature. Therefore, no computational data regarding its optimized structure, electronic properties, or predicted reactivity is currently available.
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis (e.g., HOMO-LUMO Energies)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For a molecule like this compound, theoretical calculations would determine these energy levels, offering a window into its charge transfer properties.
Table 1: Hypothetical Electronic Properties ```html
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |
Prediction of Reactivity Descriptors
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, quantify the chemical reactivity and selectivity of the molecule. Key descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are invaluable for predicting how this compound might interact with other chemical species.
Table 2: Hypothetical Global Reactivity Descriptors
Thermochemical Parameter Derivations
Theoretical calculations can also predict the thermochemical properties of a molecule, such as its heat of formation, entropy, and heat capacity. These parameters are crucial for understanding the stability and thermodynamics of chemical reactions involving the compound. By performing frequency calculations, one can derive these properties at different temperatures, providing a comprehensive thermodynamic profile.
Theoretical Spectroscopic Data Generation (e.g., IR)
Computational methods can simulate various types of spectra. Theoretical Infrared (IR) spectroscopy is particularly useful. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For this compound, this would help in identifying the vibrational modes associated with the nitrile (-C≡N), amine (N-H), and piperidine ring C-N and C-H bonds.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvent effects, and intermolecular interactions.
The piperidine ring in this compound can adopt various conformations, primarily chair and boat forms. Furthermore, the orientation of the aminonitrile and amino groups can vary. MD simulations can explore these different conformations and determine their relative energies and populations, providing a detailed understanding of the molecule's flexibility and preferred shapes in different environments.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. It allows for the characterization of chemical bonds, including covalent and non-covalent interactions. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can determine the nature and strength of the chemical bonds within this compound. This analysis would provide deep insights into the intramolecular forces that govern its structure and stability.
Compound Names Mentioned
Compound Name This compound
Non-Covalent Interaction (NCI) Index Analysis
Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak, non-covalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation, crystal packing, and interactions with other molecules. mdpi.com The NCI index is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). mdpi.com By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized.
In a theoretical NCI analysis of this compound, one would expect to observe several key interactions:
Hydrogen Bonds: The primary amine group (-NH2) and the secondary amine within the piperidine ring are potential hydrogen bond donors. The nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. These interactions would appear as distinct, broad, low-density, low-gradient regions in the NCI plot.
Van der Waals Interactions: The aliphatic piperidine ring and the methylene (B1212753) bridge would exhibit weaker van der Waals forces, visualized as more diffuse green areas in an NCI plot, indicating weak attractive interactions.
Steric Clashes: Minor steric repulsion might be observed, particularly in conformations where parts of the molecule are forced into close proximity. These would be represented by reddish areas in the NCI plot, indicating repulsive interactions.
While specific NCI analysis data for this compound is not publicly available, studies on other nitrogen-containing heterocyclic compounds, such as piperidone derivatives, have successfully employed similar computational methods to examine molecular stability and intramolecular interactions. researchgate.net
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is intrinsically linked to NCI analysis and provides a graphical representation of non-covalent interactions. The RDG is a dimensionless quantity derived from the electron density and its first derivative. mdpi.com Plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density (sign(λ₂)ρ) allows for the classification of interactions.
For this compound, an RDG analysis would typically reveal:
Spikes in the low-density, low-gradient region of the plot corresponding to strong attractive interactions like hydrogen bonds.
A broader distribution in the low-density region, indicating weaker van der Waals forces.
Spikes in the positive sign(λ₂)ρ region, which would signify repulsive steric interactions.
The resulting 3D visualization would color the isosurfaces around the molecule, with blue typically indicating strong attractive forces (hydrogen bonds), green for weak attractive forces (van der Waals), and red for repulsive forces (steric clashes). For instance, a study on acrylonitrile (B1666552) derivatives utilized NCI plots to reveal the nature of interactions between the ligand and enzymes. nih.gov This powerful visualization tool helps in understanding the spatial arrangement and the forces holding the molecule in its preferred conformation.
Molecular Docking and Ligand-System Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. Even in the absence of a specific biological target, molecular docking principles can be discussed in the context of the types of interactions this compound could form within a hypothetical binding pocket.
The key structural features of this compound that would be significant in ligand-system interactions include:
The Aminopiperidine Moiety: The protonated form of the piperidine nitrogen and the primary amine can form strong electrostatic and hydrogen bond interactions with acidic residues (e.g., aspartate, glutamate) in a binding site. nih.gov Studies on other piperidine-based compounds have shown that these salt bridge interactions are crucial for anchoring the ligand within a receptor. nih.gov
The Acetonitrile Group: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The C≡N bond also contributes to the molecule's polarity and can participate in dipole-dipole interactions.
Hydrophobic Regions: The carbon backbone of the piperidine ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid residues.
Computational studies on various piperidine and aminopiperidine derivatives have consistently highlighted the importance of these interactions. For example, docking studies of aminopiperidine derivatives have demonstrated their ability to form key hydrogen bonds and salt bridges within enzyme active sites. researchgate.net The table below summarizes the potential interactions based on the functional groups of this compound.
| Functional Group | Potential Interaction Type | Interacting Partner in a Binding Site (Example) |
| Primary Amine (-NH₂) | Hydrogen Bond Donor, Electrostatic | Aspartate, Glutamate, Carbonyl Oxygen |
| Piperidine Nitrogen | Hydrogen Bond Acceptor, Electrostatic | Serine, Threonine, Aspartate, Glutamate |
| Acetonitrile (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Histidine |
| Piperidine Ring (CH₂) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
These computational tools, while theoretical, provide a robust framework for predicting and understanding the chemical behavior of this compound at a molecular level. The insights gained from such analyses are invaluable for the rational design of molecules with desired properties and for elucidating their interactions in various chemical and biological systems.
Development of Analogues and Chemical Libraries
Design Principles for Substituted 4-Aminopiperidine-acetonitrile Analogues
The design of analogues based on the 4-aminopiperidine-acetonitrile core is guided by established structure-activity relationships (SAR). The piperidine (B6355638) ring is a common and valuable scaffold in drug discovery, appearing in over 70 FDA-approved drugs. thieme-connect.comresearchgate.netenamine.net Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with biological targets. thieme-connect.com
Key design principles often revolve around:
Target-Specific Interactions: The nitrile group is a crucial pharmacophore, often acting as a bioisostere for carbonyls or halogens and engaging in polar interactions, hydrogen bonds, or even covalent bonds with enzyme active sites. nih.govresearchgate.net The aminopiperidine portion serves as a scaffold to which various substituents can be attached to probe specific binding pockets of a target protein, thereby modulating affinity and selectivity. thieme-connect.commdpi.com
Modulating Physicochemical Properties: Introducing or modifying substituents on the piperidine ring can significantly alter a compound's properties, such as lipophilicity (logP/logD), solubility, and basicity (pKa). thieme-connect.com For instance, adding hydrophilic groups like hydroxyls can improve aqueous solubility, which is a critical parameter for drug candidates. thieme-connect.com
Conformational Restriction: To enhance binding affinity and reduce off-target effects, the flexibility of the piperidine ring can be constrained. This is achieved by introducing bulky substituents or creating bridged or fused ring systems, which lock the molecule into a more rigid, bioactive conformation. nih.govacs.org
Synthetic Strategies for Diverse Chemical Space Exploration
A wide array of synthetic methods has been developed to generate diverse libraries of 4-aminopiperidine-acetonitrile analogues. These strategies allow chemists to systematically and efficiently explore the chemical space around the core scaffold. nih.govspirochem.com
The piperidine ring, particularly its nitrogen atom, is a primary site for modification to build molecular diversity. researchgate.netmdpi.com Common synthetic approaches include:
N-Acylation and N-Alkylation: The piperidine nitrogen can be readily functionalized through reactions with a wide variety of acylating agents (e.g., acid chlorides, carbamoyl (B1232498) chlorides) or alkylating agents (e.g., alkyl halides). nih.govbeilstein-journals.org This allows for the introduction of diverse groups, such as benzoyl, benzyl (B1604629), and various alkyl and aryl moieties, to explore their impact on biological activity. nih.gov
Reductive Amination: Starting from an N-substituted 4-piperidone (B1582916) precursor, a vast library of analogues can be synthesized via reductive amination. mdpi.com This reaction involves condensing the piperidone with a primary or secondary amine, followed by reduction of the resulting imine or enamine, often using mild reducing agents like sodium triacetoxyborohydride (B8407120). mdpi.com This method is highly effective for installing various alkyl and aryl substituents at the 4-amino position. mdpi.com
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for attaching aryl or heteroaryl groups to the piperidine scaffold. nih.govmdpi.com This can be achieved by starting with a suitably halogenated piperidine derivative. mdpi.com
A study on 4-aminopiperidines as antifungal agents demonstrated that a library of over 30 compounds was synthesized from N-substituted 4-piperidone derivatives using reductive amination with various amines. mdpi.com SAR analysis revealed that combining a benzyl or phenylethyl group at the piperidine nitrogen with an n-dodecyl chain at the 4-amino group resulted in the most potent antifungal activity. mdpi.com
Table 1: Examples of N-Substituted Piperidine Analogues and Their Biological Context
| Compound Class | R1 (Piperidine N-Substituent) | R2 (Other Substituent) | Synthetic Method Highlight | Biological Target/Application |
| 5α-Reductase Inhibitors | Diphenylacetyl, Diphenylcarbamoyl | Benzylidene-4-carboxylic acid | N-Acylation | 5α-Reductase Isozymes 1 and 2 nih.gov |
| Antifungal Agents | Benzyl, Phenethyl | n-Dodecyl (at 4-amino) | Reductive Amination | Ergosterol (B1671047) Biosynthesis mdpi.com |
| σ1 Receptor Ligands | Benzyl, Tosyl | 4-(2-aminoethyl) | Conjugate Addition, Wittig Reaction | σ1 Receptor nih.gov |
| HSP70 Inhibitors | Various Aryl/Heteroaryl amides | - | Amide Coupling | Heat Shock Protein 70 (HSP70) nih.gov |
The acetonitrile (B52724) group is often critical for the desired biological activity, but its modification or replacement with bioisosteres can lead to improved properties. nih.govresearchgate.net A bioisostere is a functional group that retains similar biological properties to the original group. cambridgemedchemconsulting.com
Strategies include:
Bioisosteric Replacement: The nitrile group can be replaced by other electron-withdrawing groups or warheads that can mimic its function. Examples include small heterocyclic rings like tetrazoles, or other functionalities such as phosphonates or boronic acids. nih.govnih.govnih.gov These replacements can alter the reactivity, metabolic stability, and binding interactions of the molecule. researchgate.netcambridgemedchemconsulting.com
Homologation: The carbon chain linking the nitrile to the piperidine ring can be extended or shortened to optimize the distance and geometry for target binding. nih.gov
The nitrile group is a well-known bioisostere for halogens and carbonyl groups and can improve metabolic stability by blocking labile sites. nih.govresearchgate.net In some contexts, its replacement is a key strategy; for instance, in metallo-β-lactamase inhibitors, a carboxylate group was successfully replaced with phosphonate (B1237965) esters and acids to enhance activity. nih.gov
To create more conformationally rigid analogues, bridging elements can be introduced to form bicyclic or spirocyclic systems. enamine.netnih.govnih.gov This strategy can increase binding affinity by reducing the entropic penalty of binding and improve selectivity. acs.org
Synthetic approaches to achieve this include:
Intramolecular Cyclization: Designing precursors that can undergo intramolecular reactions, such as aza-Prins cyclizations or radical-mediated cyclizations, can form new rings fused to the piperidine core. nih.govmdpi.com
Annulation Reactions: Formal [4+2] cycloadditions or other annulation strategies can be employed to construct bicyclic systems from appropriately functionalized piperidine precursors. nih.gov
For example, bridged piperidine analogues have been synthesized to probe the binding requirements of the P2Y14 receptor, where the conformational constraint led to enhanced receptor affinity. nih.gov Similarly, the synthesis of 2,6-bridged piperazines has been explored as a strategy to create rigid scaffolds for drug design. nih.gov
Chiral Analog Synthesis and Enantiomeric Purity Considerations
Since many biological targets are chiral, the synthesis of enantiomerically pure analogues is often crucial. The different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. thieme-connect.com
Methods for chiral synthesis include:
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids like (R)-phenylglycinol, allows for the construction of chiral piperidine scaffolds. nih.gov
Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) can induce stereoselectivity in key ring-forming or functionalization steps. nih.govacs.org For instance, enantioselective hydrogenation of pyridine (B92270) derivatives is a common method to produce chiral piperidines. nih.gov
Diastereoselective Reactions: When a chiral center is already present in a molecule, it can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. nih.govacs.org This is often used to create multiple stereocenters with controlled relative stereochemistry.
Ensuring enantiomeric purity is critical and is typically assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. An effective protecting group strategy has been shown to achieve enantiopure piperidines with yields up to 92% and greater than 95% enantiomeric excess (ee). rsc.orgresearchgate.net
Table 2: Methods for Chiral Piperidine Synthesis
| Method | Description | Example |
| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or enamine using a chiral catalyst (e.g., Rhodium or Iridium-based) to produce a single enantiomer of the piperidine. nih.gov | Asymmetric hydrogenation of pyridinium (B92312) salts using an Iridium(I) catalyst with a P,N-ligand. nih.gov |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. It is removed in a later step. acs.org | Phenylglycinol-derived oxazolopiperidone lactams are used to direct stereoselective alkylations before being cleaved to yield enantiopure 3,3-disubstituted piperidines. acs.org |
| Organocatalytic Cyclization | Small organic molecules are used as chiral catalysts to promote enantioselective ring-forming reactions. nih.gov | Intramolecular aza-Michael reactions catalyzed by a quinoline-based organocatalyst to form enantiomerically enriched substituted piperidines. nih.gov |
| Enzyme-Catalyzed Reactions | Biocatalysts like enzymes are used to perform stereoselective transformations. rsc.orgnews-medical.net | Lipase-catalyzed multicomponent reactions can produce clinically valuable piperidines with high stereoselectivity. rsc.org |
Parallel Synthesis and Library Generation
To efficiently explore structure-activity relationships, the 2-(1-aminopiperidin-4-yl)acetonitrile scaffold is well-suited for parallel synthesis and the generation of large compound libraries. spirochem.comnih.gov Parallel synthesis allows for the simultaneous creation of many distinct but structurally related compounds in an array format, such as 96-well plates. spirochem.comnih.gov
This high-throughput approach is invaluable for drug discovery, enabling:
Rapid SAR Exploration: By reacting a common piperidine core with a diverse set of building blocks (e.g., various aldehydes for reductive amination or a range of acyl chlorides for N-acylation), hundreds of analogues can be generated and screened quickly. nih.govtarosdiscovery.com
Hit-to-Lead Optimization: Once an initial "hit" is identified from a screening campaign, focused libraries can be synthesized around that structure to rapidly optimize potency, selectivity, and drug-like properties. nih.govtarosdiscovery.com
Platforms combining computational library design with automated, solution-phase synthesis and high-throughput purification have been successfully applied to produce libraries of 4-aminopiperidine (B84694) analogues for drug discovery screening. nih.gov This integration of technologies accelerates the discovery cycle by efficiently generating large, diverse, and high-quality compound collections for biological evaluation. spirochem.comnih.govnih.gov
Future Directions in Research on 2 1 Aminopiperidin 4 Yl Acetonitrile
Innovations in Green Chemistry and Sustainable Synthetic Routes
The future synthesis of 2-(1-Aminopiperidin-4-yl)acetonitrile will likely be driven by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy-efficient processes.
Research in this area could focus on developing one-pot, multi-component reactions that construct the molecule from simple precursors with high atom economy. The Strecker reaction, a classic method for producing α-aminonitriles, is a prime candidate for green innovation. nih.govresearchgate.net Modern adaptations of this reaction could be applied, which utilize water as a solvent and employ benign catalysts. nih.gov For instance, indium powder in water has been shown to be an effective catalyst for the three-component synthesis of various α-aminonitriles. nih.govresearchgate.net Other sustainable catalysts, such as metal-organic frameworks (MOFs) like Cr-MIL-101-SO₃H, have demonstrated high efficacy in solvent-free, room-temperature synthesis of α-aminonitriles, a methodology that could be adapted for the target molecule. acs.org
Another green approach involves avoiding the use of highly toxic cyanide reagents like hydrogen cyanide (HCN). acs.org Research could explore the in-situ generation of HCN from non-toxic sources. rsc.orgorganic-chemistry.org For example, methods using ammonium (B1175870) salts as catalysts with aminoacetonitrile (B1212223) as the starting material present a greener alternative to the traditional Strecker reaction. acs.orgnih.gov
The formation of the N-aminopiperidine core is also an area for green innovation. Catalyst-free methods for synthesizing piperidine (B6355638) derivatives, for example, through three-component condensation reactions in recyclable solvents like 2,2,2-trifluoroethanol, offer a promising direction. ajchem-a.comresearchgate.net Additionally, developing routes from readily available starting materials, such as the one-pot synthesis of piperidines from halogenated amides which avoids metal catalysts, aligns with sustainability goals. nih.gov
| Catalyst/Method | Solvent | Key Green Advantage | Applicable Reaction | Reference(s) |
| Indium Powder | Water | Use of water as a benign solvent | Strecker Synthesis | nih.govresearchgate.net |
| Sulfated Polyborate | Solvent-free | Avoids use of volatile organic solvents | Strecker Synthesis | mdpi.com |
| Cr-MIL-101-SO₃H | Solvent-free | Heterogeneous, recyclable catalyst; room temp. | Strecker Synthesis | acs.org |
| Calcium (II) bis(trifluoromethanesulfonyl)imide | 1,2-DCE | Use of earth-abundant metal catalyst | Strecker-type Reaction | rsc.org |
| Ammonium Salts | Various | Avoids direct use of toxic cyanide reagents | Aminonitrile Synthesis | acs.orgnih.gov |
| None (Catalyst-free) | Water / TFE | Avoids catalyst cost and contamination | Piperidine Synthesis | ajchem-a.comresearchgate.net |
This table summarizes green and sustainable methods reported for the synthesis of α-aminonitriles and piperidines, which could be adapted for the synthesis of this compound.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic/coordinating nitrile group, opens up a wide array of possibilities for novel reactivity and catalytic transformations.
The N-amino group, a hydrazine (B178648) derivative, is a key reactive site. N-aminopyridinium salts, analogous structures, are known to act as N-centered nucleophiles or can be converted into N-centered radicals under photocatalytic conditions. nih.govrsc.org Future research could explore the potential of this compound to act as a precursor for nitrogen-centered radicals for use in C-N bond-forming reactions. The N-amino group can also readily react with aldehydes and ketones to form hydrazones, which are versatile intermediates in their own right. chemicalbook.com
The α-aminonitrile moiety is another focal point for exploring reactivity. These motifs are not merely precursors to amino acids but are valuable intermediates that can serve as masked iminium ion equivalents or undergo α-metalation to provide nucleophilic acyl anion equivalents. capes.gov.brrsc.org This dual reactivity could be exploited in the synthesis of complex heterocyclic systems. Furthermore, the nitrile group itself can undergo a variety of transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions. DFT studies have suggested that α,β-unsaturated nitriles can be activated under superacidic conditions to form dicationic superelectrophiles, hinting at complex reactivity under specific conditions. rsc.org
Catalytic transformations represent a significant area for investigation. The nitrogen atoms in the molecule could act as ligands for transition metals, enabling intramolecular catalysis or serving as a scaffold for designing new catalysts. For example, aminopiperidine-based ligands have been successfully used to create magnesium and zinc complexes for the ring-opening polymerization of lactide. rsc.org
Advanced In Situ Spectroscopic Characterization Techniques
To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic techniques will be indispensable. These methods allow for the real-time monitoring of reaction kinetics, intermediates, and mechanisms without the need for sample isolation.
Future studies could employ In Situ Fourier Transform Infrared (FTIR) Spectroscopy to monitor the progress of its synthesis. For example, during a Strecker-type synthesis, the disappearance of the carbonyl stretch of an aldehyde precursor and the appearance of the characteristic nitrile stretch (around 2250 cm⁻¹) would provide real-time kinetic data. This technique would also be valuable for studying subsequent reactions, such as the hydrolysis of the nitrile group to an amide.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, offers detailed structural information about reactants, intermediates, and products directly in the reaction mixture. Hyperpolarized-gas NMR spectroscopy is an emerging tool that can be used to study mixing processes and kinetic limitations in liquid-phase reactions, which could be applied to optimize reaction conditions. researchgate.net
For reactions involving metal catalysts or the formation of radical species, Electron Paramagnetic Resonance (EPR) Spectroscopy could be used in situ to detect and characterize paramagnetic intermediates, providing crucial mechanistic insights. This would be particularly relevant for exploring the radical-based reactivity of the N-amino group. researchgate.net These advanced characterization tools will be critical in moving from hypothetical reaction pathways to well-understood, optimized chemical transformations.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with tailored properties, accelerating research and reducing experimental costs. researchgate.netresearchgate.net
Density Functional Theory (DFT) can be employed to investigate the fundamental electronic properties of the molecule. researchgate.net Calculations can predict molecular geometry, electronic stability, and reactivity descriptors (e.g., HOMO-LUMO gaps, electrostatic potential maps). researchgate.netrsc.org This information can guide the design of derivatives with enhanced reactivity at specific sites. For example, by adding electron-withdrawing or -donating groups to the piperidine ring, one could tune the nucleophilicity of the N-amino group or the reactivity of the nitrile.
Molecular Dynamics (MD) simulations can be used to study the conformational behavior of the molecule and its derivatives in different environments. researchgate.netnih.gov MD simulations provide insights into molecular flexibility, stability, and interactions with other molecules or surfaces, which is crucial for materials science applications. mdpi.com For instance, if designing a derivative to act as a ligand, MD simulations could help understand the stability of the resulting metal-ligand complex. nih.govrsc.org
Fragment-based quantitative structure-activity relationship (QSAR) models could also be developed to predict the properties of a library of virtual derivatives, allowing for the high-throughput screening of compounds before committing to their synthesis. researchgate.net
| Computational Method | Information Provided for Derivatives | Potential Application Area | Reference(s) |
| Density Functional Theory (DFT) | Molecular geometry, electronic stability, reactivity descriptors, vibrational frequencies. | Guiding synthesis, predicting reactivity. | researchgate.netrsc.org |
| Molecular Dynamics (MD) | Conformational stability, flexibility, interaction with solvents or surfaces, binding modes. | Designing ligands, understanding material interactions. | nih.govmdpi.comnih.gov |
| Molecular Docking | Binding affinity and mode of interaction with a target site (e.g., in a polymer or MOF). | Screening for materials applications. | nih.govrsc.org |
| QSAR Modeling | Predicted activity/property based on structural fragments. | High-throughput virtual screening of derivative libraries. | researchgate.net |
This table summarizes computational methods that can be applied to design and evaluate novel derivatives of this compound for advanced applications.
Potential Applications in Advanced Materials Science (Excluding living systems)
The unique bifunctional and trifunctional potential (considering the two nitrogen atoms and the nitrile group) of this compound and its derivatives makes it an attractive building block for advanced materials, excluding applications within living systems.
One promising area is in polymer chemistry . The N-amino group could serve as a monomer unit in the synthesis of novel polyamides or polyhydrazides through condensation reactions. The nitrile group could also be involved in polymerization reactions or be chemically modified post-polymerization to introduce other functionalities into the polymer backbone. Piperidine and piperazine (B1678402) moieties are already known to be incorporated into various polymers to impart specific properties. nih.govrsc.org
The compound is also a candidate for use as a ligand in coordination chemistry and catalysis . The multiple nitrogen atoms provide potential coordination sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. The structure could also be used to synthesize new homogeneous or heterogeneous catalysts, where the piperidine framework provides a robust scaffold and the other functional groups can be tailored to influence catalytic activity and selectivity. 1-Aminopiperidine (B145804) itself is noted for its use as a ligand. guidechem.com
Finally, its role as a versatile chemical intermediate or building block should not be overlooked. ijnrd.orgmdpi.com The combination of a heterocycle, a hydrazine moiety, and a nitrile group in one small molecule allows for the synthesis of more complex, polyfunctional molecules that could find use as corrosion inhibitors, components in dyes, or as specialized solvents. wikipedia.org
Q & A
Q. What safety protocols should be followed when handling 2-(1-Aminopiperidin-4-yl)acetonitrile in laboratory settings?
- Methodological Answer : Researchers must adhere to stringent safety measures:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water for 15 minutes and remove contaminated clothing .
- Toxicology : Assume toxicity until confirmed; prioritize fume hood use due to limited toxicological data .
Q. What synthetic routes are available for preparing derivatives of this compound?
- Methodological Answer : Key strategies include:
- Nucleophilic Substitution : React piperidine precursors with acetonitrile derivatives in polar aprotic solvents (e.g., DMF) under inert atmospheres.
- Coupling Reactions : Use sodium carbonate in acetonitrile/water mixtures to facilitate amide bond formation, as demonstrated in analogous piperidine-acetonitrile syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC or NMR .
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer :
- NMR : Analyze and spectra to identify piperidine ring protons (δ 1.5–3.0 ppm) and nitrile groups (C≡N stretch at ~2250 cm in IR).
- X-ray Crystallography : Resolve bond angles (e.g., C–N–C angles ~108–120°) and hydrogen bonding patterns (e.g., H···N distances of 2.7–3.0 Å) using single-crystal data .
Advanced Research Questions
Q. How can contradictions in toxicological data for piperidine-acetonitrile derivatives be resolved?
- Methodological Answer : Address discrepancies via:
- In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) to quantify IC values.
- Comparative Analysis : Cross-reference existing SDS entries (e.g., conflicting classifications in ) with recent literature.
- QSAR Modeling : Predict toxicity using computational models based on substituent effects (e.g., electron-withdrawing groups increasing reactivity) .
Q. What computational approaches are suitable for studying the reactivity of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects in acetonitrile/water mixtures to predict stability under varying pH (e.g., pKa calculations for the amine group) .
Q. How can experimental design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Factorial Design : Vary factors like solvent polarity (acetonitrile vs. DMF), temperature (25–80°C), and catalyst loading to maximize yield.
- Response Surface Methodology (RSM) : Use software (e.g., Design-Expert) to model interactions between variables and identify optimal conditions (e.g., 60°C, 0.1 M substrate in acetonitrile) .
Q. What crystallographic parameters are critical for resolving molecular conformation in derivatives?
- Methodological Answer :
- Torsion Angles : Analyze dihedral angles (e.g., C6–N1–C2–C3 = 120.8°) to assess ring puckering in the piperidine moiety.
- Intermolecular Interactions : Measure hydrogen bonds (e.g., O11···H25 = 2.76 Å) and π-π stacking distances (3.5–3.6 Å) to determine packing motifs .
Q. How can HPLC methods be tailored for quantifying this compound in complex matrices?
- Methodological Answer :
- Mobile Phase : Optimize acetonitrile/water ratios (e.g., 60:40 v/v) with 0.1% formic acid to enhance peak resolution.
- Column Selection : Use C18 columns (5 µm, 250 mm × 4.6 mm) at 1.0 mL/min flow rate.
- Detection : Set UV detection at λ = 255 nm, validated via linearity (R > 0.995) and recovery studies (90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
